
N-Chlorophthalimide
Overview
Description
N-Chlorophthalimide (CAS: 3481-09-2) is a halogenated derivative of phthalimide, characterized by the substitution of a chlorine atom at the nitrogen position. Its molecular formula is C₈H₄ClNO₂ (molecular weight: 181.58 g/mol), and it is widely employed as a chlorinating agent and intermediate in organic synthesis. The compound exhibits a planar structure due to conjugation between the carbonyl groups and the aromatic ring, enhancing its stability and reactivity in electrophilic substitution reactions .
Key applications include:
- Guanidine Synthesis: Acts as a precursor in one-pot reactions with isocyanides and amines to form N,N′-disubstituted guanidines (yields up to 81%) .
- Amide Bond Formation: Generates reactive phosphonium intermediates (chloro- and imido-phosphonium salts) with PPh₃, enabling efficient coupling of carboxylic acids and amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Chlorophthalimide can be synthesized through several methods:
Chlorination of Phthalimide: One common method involves the reaction of phthalimide with t-butyl hypochlorite in the presence of water and t-butyl alcohol.
Non-Aqueous Chlorination: Another method involves contacting an alkali metal salt of phthalimide with chlorine under non-aqueous conditions, using a halogenated aliphatic hydrocarbon as a solvent at temperatures ranging from -10°C to +40°C.
Industrial Production Methods: Industrial production of this compound typically follows the non-aqueous chlorination method due to its higher yield and purity. This method avoids the drawbacks of aqueous systems, such as the low solubility of chlorine in water and the rapid hydrolysis of phthalimide under alkaline conditions .
Chemical Reactions Analysis
Types of Reactions: N-Chlorophthalimide undergoes various types of chemical reactions, including:
Oxidation: It serves as an oxidizing agent in direct titrimetric analyses.
Chlorination: It is used as a chlorination reagent for synthesizing 3-(methylthio)oxindoles.
Common Reagents and Conditions:
Oxidation: Anhydrous acetic acid is commonly used as a solvent.
Substitution and Chlorination: Reactions often involve t-butyl hypochlorite, water, and t-butyl alcohol.
Major Products:
Oxidation: Various oxidized organic compounds.
Substitution: α-Amino acetal, α-amino nitro compounds, vicinal diamine, and α,β-unsaturated vicinal haloamino nitro compounds.
Chlorination: 3-(methylthio)oxindoles.
Scientific Research Applications
Organic Synthesis
Amide Formation
N-Chlorophthalimide is used as a reagent for the synthesis of amides from carboxylic acids. A notable method involves its reaction with triphenylphosphine to generate phosphonium salts, which subsequently activate carboxylic acids for amide bond formation. This method has been optimized to yield moderate amounts of desired products under specific conditions, including the use of 4-dimethylaminopyridine as a base and heating to 80 °C .
Halogenation Reactions
The compound is also employed in free-radical halogenation processes, particularly in chlorination reactions. It has been shown to effectively chlorinate alkanes, demonstrating its utility in synthesizing chlorinated organic compounds .
Catalysis
Oxidation Reactions
this compound serves as an oxidizing agent in various catalytic processes. For instance, it has been used in the ruthenium(III)-catalyzed oxidation of sugar alcohols like sorbitol and xylitol, showcasing its role in carbohydrate chemistry .
Biological Applications
Antifungal Activity
Research indicates that this compound exhibits antifungal properties, making it a candidate for developing antifungal agents . Its ability to form reactive intermediates enhances its effectiveness against fungal pathogens.
Antimicrobial Properties
In recent studies, this compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it showed inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
Material Science
Co-Crystal Formation Studies
this compound has been investigated for its potential to form co-crystals with various compounds. Crystal structure prediction calculations suggest that while co-crystal formation with certain pyridine derivatives is improbable, the interactions involved are crucial for understanding the structural properties of halogenated phthalimides .
Case Studies
Study Focus | Findings | Reference Year |
---|---|---|
Amide Synthesis | Successful amidation using this compound and triphenylphosphine | 2020 |
Antimicrobial Activity | Significant inhibition of bacterial growth (MIC values) | 2024 |
Oxidation of Sugar Alcohols | Effective oxidation using this compound as an oxidant | 2023 |
Co-Crystal Studies | Insights into co-crystal formation with N-halide phthalimides | 2024 |
Mechanism of Action
N-Chlorophthalimide exerts its effects primarily through its role as an oxidizing and chlorinating agent. The compound’s chlorine atom is highly reactive, allowing it to participate in various chemical transformations. In oxidation reactions, this compound transfers its chlorine atom to the substrate, resulting in the formation of oxidized products . In chlorination reactions, it introduces a chlorine atom into the substrate, facilitating the synthesis of chlorinated organic compounds .
Comparison with Similar Compounds
Reactivity and Mechanism
N-Chlorosuccinimide (NCS)
- Chlorination Efficiency : Superior to N-Chlorophthalimide in radical-mediated C─H chlorination due to its stronger N─H bond (>100 kcal/mol), which stabilizes reactive intermediates .
- Phosphonium Salt Formation : Generates a 1:3 ratio of chloro- to imido-phosphonium salts with PPh₃, contrasting with this compound’s 1:2 ratio. This difference arises from phthalimide’s lower pKa (8.3 vs. succinimide’s 9.5), favoring imido-phosphonium species .
N-Bromophthalimide (NBP)
- Radical Generation : More effective in ethylene difunctionalization due to bromine’s lower bond dissociation energy compared to chlorine. This compound is less efficient under identical conditions .
N-Chlorosaccharin
- Solubility and Stability : Exhibits higher aqueous stability than this compound, making it preferable for titrimetric analysis of iodine-bromine numbers in oils .
Physicochemical Properties
Research Findings and Mechanistic Insights
- Guanidine Formation : this compound reacts with isocyanides to form imidoyl chloride intermediates, which undergo nucleophilic attack by amines (Scheme 3 in ).
- Amide Synthesis: The dual role of this compound as both activating agent and pronucleophile improves atom economy compared to traditional Mitsunobu reactions .
- Failure in C─H Chlorination : Despite structural similarity to NCS, this compound’s weaker N─H bond prevents effective imidyl radical generation, limiting its use in C─H functionalization .
Biological Activity
N-Chlorophthalimide (NCP) is an organochlorine compound that has garnered attention in various fields of chemistry and biology due to its unique reactivity and biological properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
This compound is synthesized by reacting phthalimide with chlorine gas under controlled conditions, typically in non-aqueous solvents like methylene chloride. This reaction yields NCP in significant yields, often exceeding 90% . The structure of NCP allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to act as an oxidizing agent and a chlorinating agent. It engages in free-radical halogenation reactions, which can modify biological molecules such as proteins and nucleic acids.
- Oxidative Reactions : NCP has been shown to oxidize sugars like D-glucose and D-ribose in aqueous acetic acid, producing various oxidation products . This indicates its potential role in biochemical pathways involving carbohydrate metabolism.
- Chlorination Reactions : The compound can chlorinate alkanes and ethers, facilitating the formation of chlorinated products that may exhibit distinct biological activities .
- Regioselective Amination : Research has demonstrated that NCP can mediate regioselective α-amination of ethers, which is significant for synthesizing biologically active compounds . The mechanism involves the generation of radical intermediates that can abstract hydrogen atoms from substrates, leading to the formation of new carbon-nitrogen bonds.
Biological Applications
This compound's biological applications extend across various domains:
- Antimicrobial Activity : Studies have indicated that phthalimides possess antibacterial and antifungal properties. The chlorinated derivatives, including NCP, may enhance these effects due to their increased reactivity .
- Anticancer Potential : Phthalimides have been explored for their anticancer properties, with some derivatives showing promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Catalysis in Organic Reactions : The compound serves as a catalyst in several organic transformations, enhancing reaction rates and selectivity. For instance, it has been used effectively in amidation reactions through the generation of phosphonium salts .
Case Studies and Research Findings
Several studies highlight the diverse biological activities associated with this compound:
- Effect on Reaction Rates : A study examined the influence of metal catalysts (CuSO₄ and MnSO₄) on the reaction rate of NCP with cyclic alcohols. It was found that these catalysts significantly affected the kinetics of the reactions, suggesting potential applications in synthetic organic chemistry .
- Oxidation Mechanism : Research on the oxidation of aldoses by NCP revealed that it acts as an effective oxidizing agent under acidic conditions, producing specific oxidation products that could have further biological implications .
- Radical Mechanisms : The radical nature of reactions involving NCP was confirmed through experiments showing that the presence of oxygen adversely affected product formation during α-amination reactions .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What is the synthetic route for preparing N-chlorophthalimide (NCP), and what are its key physical properties?
NCP is synthesized by reacting phthalimide with sodium hypochlorite (NaOCl) under controlled conditions, yielding a white crystalline solid with a molecular weight of 181.58 g/mol and a melting point of 185–189°C. It is insoluble in water but soluble in organic solvents like acetonitrile (MeCN) . Its structure includes a reactive N–Cl bond, which is critical for its role as a chlorinating or radical-initiating reagent.
Q. What are the primary applications of NCP in routine laboratory procedures?
NCP is widely used as:
- A chlorinating agent in the synthesis of guanidines via one-pot reactions with isocyanides and amines .
- A titrimetric reagent for determining iodine-bromine numbers in edible oils, alongside N-chlorosuccinimide and N-chlorosaccharin .
- A precursor for generating electrophilic selenocyanating reagents (e.g., selenocyanatophthalimide) in heterocycle functionalization .
Q. What safety precautions are required when handling NCP?
NCP is classified as hazardous (H315-H319-H335) and requires:
- Use of personal protective equipment (gloves, goggles).
- Avoidance of inhalation and direct contact.
- Storage in a cool, dry environment away from reducing agents .
Advanced Research Questions
Q. How does NCP facilitate the generation of nitrogen-centered radicals (NCRs) in oxidative quenching processes?
Under reductive single-electron transfer (SET) conditions, NCP undergoes cleavage of the N–Cl bond to release a chloride anion and a phthalimide-N-centered radical (NCR). This radical participates in C–H imidation reactions, though excess substrate (≥2 equiv.) is often required to achieve moderate yields (e.g., 40–60%) . The mechanism is critical for constructing phthalimide derivatives in photoredox or transition-metal-free systems.
Q. What experimental optimizations are necessary for NCP-mediated one-pot guanidine synthesis?
Key parameters include:
- Solvent choice : Anhydrous MeCN ensures stability of intermediates like imidoyl chlorides .
- Stoichiometry : 1.1 equiv. of isocyanide and 1.2 equiv. of amine are optimal for sequential addition .
- Temperature : Reactions proceed at 0°C for imidoyl chloride formation, followed by room temperature for guanidine assembly .
- Base : Triethylamine (Et₃N) is preferred for deprotonation, achieving isolated yields up to 81% .
Q. How does NCP compare to N-chlorosuccinimide (NCS) in enantioselective α-chlorination reactions?
In asymmetric catalysis, NCP and NCS exhibit distinct reactivity:
- NCP : With a chiral catalyst (e.g., 3b), NCP achieves high enantioselectivity (>90% ee) but requires lower temperatures (0°C) and shorter reaction times (60 min) .
- NCS : While offering comparable selectivity, NCS may require higher catalyst loadings or longer reaction times to match yields . Computational studies suggest differences in halogen-bonding interactions and transition-state stabilization .
Q. What role does NCP play in the synthesis of selenocyanating reagents?
NCP reacts with silver selenocyanate (AgSeCN) to form N-selenocyanatophthalimide , a stable electrophilic selenocyanate source. This reagent enables selenocyanation of enaminones, yielding 3-selenocyanato-substituted chromones and quinolinones (up to 87% yield). The reaction leverages NCP’s high electrophilicity and compatibility with mild conditions .
Q. How can computational modeling (e.g., DFT) guide the use of NCP in reaction design?
Density functional theory (DFT) studies at the B3LYP/6-31G* level provide insights into:
- N–Cl bond dissociation energy : Predicts ease of radical generation under SET conditions .
- Solvent effects : Polar solvents like acetone stabilize charge-separated intermediates during halogenation .
- Transition-state geometries : Guides catalyst design for enantioselective reactions .
Q. Methodological Considerations
Q. What analytical techniques validate NCP’s reactivity and product purity?
- HPLC and ¹H-NMR : Used to quantify guanidine yields and monitor reaction progress .
- IR spectroscopy : Confirms N–Cl bond cleavage and intermediate formation (e.g., imidoyl chlorides) .
- X-ray crystallography : Resolves structural details of NCP-derived complexes (e.g., PPh₄[Cl(N-chlorosuccinimide)₂]) .
Q. How can contradictory data on NCP’s reaction efficiency be resolved?
Discrepancies in yields or selectivity often arise from:
Properties
IUPAC Name |
2-chloroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRFYIPWHMGQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188346 | |
Record name | N-Chlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3481-09-2 | |
Record name | N-Chlorophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3481-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Chlorophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-CHLOROPHTHALIMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Chlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-chlorophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.419 | |
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Retrosynthesis Analysis
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